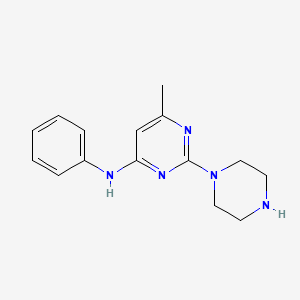

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrimidine core with a piperazine moiety and a phenyl group, which influences its biological interactions. Its molecular formula is C13H17N5 with a molecular weight of 233.31 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

- Molecular Formula : C13H17N5

Medicinal Chemistry

This compound has been investigated for various medicinal applications:

Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity, particularly against chronic myelogenous leukemia (CML). It acts as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation.

Acetylcholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer's disease. By inhibiting this enzyme, it may enhance cholinergic neurotransmission.

The compound's biological activities include:

- Antimicrobial Activity : Preliminary studies suggest efficacy against Gram-positive bacteria.

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against certain bacterial strains |

| Antiviral | Inhibitory effects on viral replication |

| Anticancer | Reduced proliferation of cancer cell lines |

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, allowing for further derivatization to enhance its biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- Antimicrobial Studies : A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antiviral Research : Investigations into its antiviral properties have indicated potential effectiveness against specific viral infections.

- Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the context of anticancer activity, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Flumatinib: Another tyrosine kinase inhibitor with similar applications in cancer treatment.

Uniqueness

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. Its combination of a pyrimidine ring with a piperazine moiety and a phenyl group provides distinct pharmacological properties that can be leveraged for various therapeutic applications.

Biologische Aktivität

6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique chemical structure that allows it to interact with various molecular targets, making it a candidate for therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures, optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), have demonstrated selective cytotoxicity. The compound exhibited significant inhibition of cell proliferation with IC50 values indicating effective activity against cancer cells while sparing normal cells .

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 26.7 | 4.2 |

| A549 | 18.7 | >8 |

These findings suggest that structural features, such as electron-withdrawing groups on the phenyl ring, enhance the compound's anticancer activity .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes associated with tumor growth and progression. Notably, it has been investigated as an acetylcholinesterase inhibitor, which could enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease .

Structure Activity Relationship (SAR)

Research indicates that variations in the substituents on the piperazine and pyrimidine rings significantly affect the biological activity of this compound. For instance, modifications that introduce electron-withdrawing groups at specific positions on the phenyl ring have been correlated with increased anticancer potency .

Comparative Analysis

When compared to other similar compounds such as Imatinib and Flumatinib, this compound displays unique pharmacological properties due to its distinct structural configuration. This uniqueness allows it to target different molecular pathways than those targeted by established tyrosine kinase inhibitors used in cancer therapy.

Table 2: Comparison of Biological Activities

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| This compound | Cancer (e.g., breast, lung) | Enzyme inhibition (e.g., acetylcholinesterase) |

| Imatinib | Chronic myelogenous leukemia | Tyrosine kinase inhibition |

| Flumatinib | Chronic myelogenous leukemia | Tyrosine kinase inhibition |

Case Studies

In a recent study published in MDPI, researchers evaluated various derivatives of piperazine and their effects on cancer cell lines. The results indicated that compounds structurally similar to this compound displayed promising anticancer activity with varying selectivity indices . Another study highlighted its potential role in enhancing cholinergic signaling, which may provide therapeutic benefits in neurodegenerative conditions.

Eigenschaften

IUPAC Name |

6-methyl-N-phenyl-2-piperazin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-12-11-14(18-13-5-3-2-4-6-13)19-15(17-12)20-9-7-16-8-10-20/h2-6,11,16H,7-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNGEWKXXBBLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.